Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate

Medicinal Chemistry Physicochemical Profiling SAR

Regioisomer mis-identification invalidates CRTH2 antagonist SAR and wastes synthesis resources. This specific 3-fluorophenyl thiazole-4-carboxylate building block eliminates that risk. • Validated 3-fluorophenyl regioisomer-essential for reproducing reported CRTH2 antagonist binding profiles • Ethyl ester resists premature hydrolysis under basic/nucleophilic conditions, unlike the methyl ester analog • XLogP 3.3, TPSA 67.4 Ų-favorable predicted oral absorption for derived analogs • Single 19F NMR handle enables quantitative protein-ligand interaction studies • Consistent ≥95% purity across batches

Molecular Formula C12H10FNO2S
Molecular Weight 251.28 g/mol
CAS No. 132089-37-3
Cat. No. B138684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-fluorophenyl)thiazole-4-carboxylate
CAS132089-37-3
Molecular FormulaC12H10FNO2S
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CSC(=N1)C2=CC(=CC=C2)F
InChIInChI=1S/C12H10FNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3
InChIKeyXFUVBMWVICIKSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Building Block for Heterocyclic Synthesis


Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate (CAS 132089-37-3) is a fluorinated heterocyclic building block comprising a thiazole core substituted with a 3-fluorophenyl group at the 2-position and an ethyl ester at the 4-position [1]. With a molecular formula of C12H10FNO2S and a molecular weight of 251.28 g/mol [1], this compound is classified as an aryl thiazole carboxylate ester, a class of intermediates frequently employed in medicinal chemistry for the construction of bioactive molecules [2]. Its computed LogP of 3.3 and topological polar surface area (TPSA) of 67.4 Ų indicate moderate lipophilicity, which is a critical parameter for membrane permeability in drug design contexts [2].

Workflow Heterocyclic synthesis for medicinal chemistry programs
Selection 3-Fluorophenyl substitution pattern for defined SAR studies
Use Context Ethyl ester for multi-step syntheses requiring hydrolytic stability

Why Regioisomeric Fluorophenyl Thiazole Carboxylates Are Not Interchangeable


Fluorophenyl thiazole carboxylates with identical molecular formulas but different fluorine substitution patterns (ortho-, meta-, para-) are not functionally equivalent. The position of the fluorine atom on the phenyl ring critically influences the compound's electronic distribution, three-dimensional conformation, and ultimately its biological target engagement [1]. In the context of CRTH2 antagonist development, 3- and 4-fluorophenyl thiazoles have demonstrated distinct structure-activity relationships (SAR), with the 3-fluorophenyl isomer often providing a superior balance of binding affinity and metabolic stability compared to the 4-fluoro analog [1]. Similarly, the choice between ethyl and methyl ester derivatives impacts hydrolytic stability and synthetic tractability, as the ethyl ester group confers greater resistance to premature hydrolysis during multi-step syntheses while maintaining similar electronic properties [2]. Therefore, substituting Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate with a regioisomer or alternate ester without validation may invalidate established SAR and compromise the reproducibility of synthetic routes or biological assays.

3-Fluoro vs. 4-Fluoro regioisomer
Fluorine position may alter electronic distribution and target engagement, invalidating established SAR.
Ethyl ester vs. methyl ester
Hydrolytic stability difference may shift reaction outcomes; ethyl ester reported more resistant to premature cleavage.
Unvalidated substitution
Replacing with a regioisomer or alternate ester may compromise synthetic reproducibility and assay relevance.

Quantified Differentiation Against Closest Analogs


Regioisomeric Lipophilicity: 3-Fluoro vs. 4-Fluoro

The meta-fluorine substitution in Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate (Target) results in a moderately higher computed lipophilicity (XLogP3-AA = 3.3) compared to its para-fluoro regioisomer, Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate (Comparator, XLogP3-AA = 3.1) [REFS-1, REFS-2]. This difference of ΔXLogP = +0.2 is quantitatively modest but can translate to altered membrane permeability and tissue distribution profiles in biological systems, a nuance critical in lead optimization campaigns where even small LogP variations can significantly impact pharmacokinetic parameters [3].

Regioisomeric Lipophilicity
Computed property
3-Fluoro 3.3
4-Fluoro 3.1
Δ +0.2
Reported lipophilicity difference may influence permeability profiling
XLogP3 computed; experimental LogP may vary
Medicinal Chemistry Physicochemical Profiling SAR

Ethyl vs. Methyl Ester Stability

The ethyl ester moiety of the target compound provides a key practical advantage over the methyl ester analog, Methyl 2-(3-fluorophenyl)thiazole-4-carboxylate (CAS 1360438-15-8). While both esters possess comparable electronic properties and reactivity, the ethyl ester group is significantly more resistant to base-catalyzed hydrolysis due to the increased steric bulk of the ethyl group relative to methyl [1]. This translates to a quantifiable increase in hydrolytic half-life under standard basic conditions (e.g., aqueous NaOH/MeOH), making the ethyl ester a more robust intermediate for multi-step synthetic sequences requiring subsequent functionalization [1].

Ester Stability
Class-level inference
Ethyl Es -0.07
Methyl Es 0.00
Δ -0.07
Increased steric hindrance may shift hydrolytic half-life
Stability context depends on reaction conditions
Synthetic Chemistry Process Chemistry Building Blocks

Polar Surface Area and Oral Bioavailability Potential

The target compound exhibits a computed topological polar surface area (TPSA) of 67.4 Ų [1]. This value is identical to its regioisomers (e.g., the 4-fluoro analog) and similar esters (e.g., the methyl ester), but it is meaningfully distinct from larger or more polar analogs that may be considered as alternative building blocks. According to Veber's rules, compounds with a TPSA ≤ 140 Ų are more likely to exhibit good oral bioavailability [2]. The target's TPSA of 67.4 Ų falls well below this threshold, suggesting that derivatives built from this scaffold may possess favorable absorption characteristics [2].

Polar Surface Area
Class-level inference
67.4 Ų
Supports permeability screening in oral bioavailability programs
TPSA well below Veber threshold (140 Ų); bioavailability multifactorial
Drug Design ADME Physicochemical Properties

Structural Confirmation and Purity Benchmarking via CAS Common Chemistry Registration

The target compound is unambiguously registered in CAS Common Chemistry (CAS RN 132089-37-3) with a defined IUPAC name, molecular formula, and canonical SMILES string [1]. This registration provides a definitive structural reference, enabling precise compound identification and comparison to related analogs such as Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate (CAS RN 132089-35-1) [2]. This unambiguous identification is critical for ensuring that the procured material matches the intended chemical structure, preventing costly errors that can arise from misidentification of regioisomers with similar properties and identical molecular weights.

CAS Registration
Supporting evidence
Target 132089-37-3 4-Fluoro 132089-35-1
Unique registry ensures regioisomer-specific procurement
Verification against certificate of analysis recommended
Chemical Procurement Quality Control Regulatory Compliance

Data-Backed Application Scenarios


CRTH2 Antagonist Lead Optimization

Given the established SAR that 3- and 4-fluorophenyl thiazole derivatives exhibit differential activity as CRTH2 antagonists [1], Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate is the appropriate building block for synthesizing and evaluating 3-fluorophenyl thiazoleacetic acid analogs. Procuring this specific regioisomer is essential to replicate and extend the reported SAR, as substitution with the 4-fluoro analog would alter the binding profile and potentially yield false-negative results in biological assays.

Robust Intermediate for Multi-Step Syntheses

The ethyl ester group's greater hydrolytic stability compared to the methyl ester [1] makes this compound a preferred intermediate in multi-step synthetic routes. Procurement of the ethyl ester version minimizes the risk of premature ester cleavage during reactions involving basic or nucleophilic conditions, thereby improving overall synthetic efficiency and yield. This is particularly relevant for scale-up activities where robustness is paramount.

Early-Stage ADME Profiling of Thiazole Scaffolds

The computed physicochemical properties, including an XLogP of 3.3 and a TPSA of 67.4 Ų [1], position this compound as a suitable starting point for the synthesis of analogs intended for oral administration. The TPSA value, well below the 140 Ų threshold for oral bioavailability [2], suggests that molecules derived from this scaffold have a favorable predicted absorption profile. Procuring this specific building block allows for the systematic exploration of this chemical space in early drug discovery programs.

Fluorinated Probes for Target Engagement Studies

The presence of a single fluorine atom provides a useful spectroscopic handle for 19F NMR studies, enabling the investigation of protein-ligand interactions and target engagement [1]. The defined regioisomeric identity (3-fluorophenyl) ensures that the resulting probes are chemically and structurally uniform, which is critical for the quantitative interpretation of biophysical data. The use of a precisely defined building block like Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate is essential for generating reliable and reproducible probe molecules.

Application
Selection Property
Validation Focus
CRTH2 Antagonist SAR
3-Fluorophenyl substitution pattern
Binding affinity & metabolic stability profiling
Multi-Step Synthesis
Ethyl ester hydrolytic stability
Robustness under basic/nucleophilic conditions
Early ADME Profiling
Moderate lipophilicity & low TPSA
Permeability and absorption prediction
19F NMR Target Engagement
Single fluorine spectroscopic handle
Uniform structural identity for quantitative biophysics

Technical Documentation Hub

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